

Unraveling OX01914: Application Notes for Oxalate Oxidase, Oxicodegol Trifluoroacetate, and Octadecylphosphocholine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: OX01914

Cat. No.: B15601097

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An Important Note on Identification: The identifier "**OX01914**" does not correspond to a universally recognized chemical entity. Our investigation suggests this may be an internal catalog number or a potential typographical error. We have identified three plausible candidates based on alphanumeric similarity and common research areas: Oxalate Oxidase, Oxicodegol trifluoroacetate, and Octadecylphosphocholine. This document provides detailed application notes and protocols for all three distinct compounds to ensure comprehensive support for your research needs.

Part 1: Oxalate Oxidase

Oxalate oxidase (EC 1.2.3.4) is an enzyme that catalyzes the oxidation of oxalate to carbon dioxide and hydrogen peroxide. It is found in various plants and microorganisms and plays a role in plant defense against pathogens and abiotic stress.

Commercial Sources and Availability

A variety of commercial sources provide Oxalate Oxidase in different forms, including lyophilized powders and recombinant proteins from various expression systems. The following table summarizes the availability from a selection of suppliers.

Supplier	Product Name	Source/Expression System	Form	Available Quantities
Biosynth	Oxalate Oxidase, freeze-dried	Wheat	Lyophilized Powder	0.005 KU, 0.01 KU, 0.025 KU
MedChemExpress	Oxalate Oxidase	Recombinant E. coli	Lyophilized Powder	5 U, 10 U
MyBioSource	Oxalate oxidase GF-2.8 recombinant protein	E. coli, Yeast, Baculovirus	Lyophilized Powder	0.02 mg, 0.1 mg
Creative Enzymes	oxalate oxidase	Not Specified	Liquid or Lyophilized Powder	Inquire for details
CUSABIO	Recombinant Hordeum vulgare Oxalate oxidase 1	E. coli	Liquid or Lyophilized Powder	20 ug, 100 ug, 1 mg
Vareum	Recombinant Hordeum vulgare Oxalate oxidase 1	E. coli	Liquid or Lyophilized Powder	20 ug, 100 ug, 1 mg
Aladdin Scientific	Oxalate Oxidase (OXO)	Microorganism	Lyophilized Powder	25 U, 100 U, 500 U
BioVision	B. subtilis Recombinant, Oxalate oxidase (OxOx)	B. subtilis	Not Specified	Inquire for details

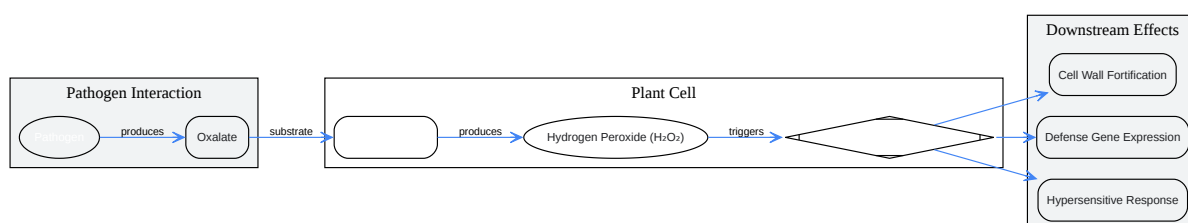
Signaling Pathway and Mechanism of Action

Oxalate oxidase is a key enzyme in plant defense and stress response. Its primary function is the enzymatic degradation of oxalate, a molecule produced by some plant pathogens, into

carbon dioxide (CO_2) and hydrogen peroxide (H_2O_2). The generated H_2O_2 acts as a signaling molecule and a direct antimicrobial agent.

The signaling cascade initiated by Oxalate Oxidase-derived H_2O_2 can lead to several downstream effects, including:

- **Cell Wall Fortification:** H_2O_2 promotes the cross-linking of cell wall components, creating a physical barrier against pathogen invasion.
- **Induction of Defense Genes:** H_2O_2 can act as a second messenger to activate the expression of pathogenesis-related (PR) proteins and other defense-related genes.
- **Hypersensitive Response (HR):** In some cases, a rapid burst of H_2O_2 can trigger programmed cell death at the site of infection, a process known as the hypersensitive response, which limits the spread of the pathogen.



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Oxalate Oxidase in Plant Defense

Experimental Protocols

This protocol is adapted from commercially available kits and literature procedures for the determination of Oxalate Oxidase activity in various samples. The assay is based on the quantification of H_2O_2 , a product of the oxalate oxidase reaction.

Materials:

- Assay Buffer (e.g., 50 mM Sodium Succinate, pH 3.8)
- Substrate Solution (e.g., 200 mM Oxalic Acid)
- Colorimetric Probe (e.g., a solution containing 3-Methyl-2-Benzothiazolinone Hydrazone (MBTH) and N,N-Dimethylaniline (DMA))
- Horseradish Peroxidase (HRP) solution
- Stop Solution (e.g., 100 mM EDTA)
- 96-well microplate
- Microplate reader capable of measuring absorbance at or near 555 nm
- Sample (e.g., plant tissue homogenate, purified enzyme)

Procedure:

- Sample Preparation:
 - Tissue Samples: Homogenize ~0.1 g of tissue in 1 mL of ice-cold Assay Buffer. Centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant for the assay.
 - Cell/Bacteria Samples: Resuspend the cell pellet in Assay Buffer. Sonicate on ice to lyse the cells. Centrifuge at 10,000 x g for 10 minutes at 4°C and collect the supernatant.
- Assay Reaction:
 - Add 20 µL of the prepared sample to a well of a 96-well plate.
 - Prepare a reaction mixture containing 1.7 mL of Assay Buffer and 0.04 mL of Substrate Solution.
 - Add 1 mL of the enzyme solution (sample) to the reaction mixture.

- Incubate the mixture at 30-55°C for 30 minutes. The optimal temperature may vary depending on the enzyme source.
- Stop the reaction by adding 0.1 mL of Stop Solution.
- Color Development:
 - Add 1 mL of the coloring reagent (MBTH/DMA solution) and a suitable amount of HRP (e.g., 3 U) to the reaction mixture.
 - Incubate at room temperature for a sufficient time for color development (e.g., 15-30 minutes).
- Measurement:
 - Measure the absorbance at 555 nm using a microplate reader.
- Calculation:
 - The increase in absorbance is directly proportional to the H₂O₂ concentration, and thus to the Oxalate Oxidase activity. The activity can be calculated based on a standard curve generated with known concentrations of H₂O₂.

Part 2: Oxicodegol Trifluoroacetate (NKTR-181)

Oxicodegol trifluoroacetate, also known as NKTR-181, is a novel, full mu-opioid receptor agonist that was developed with the aim of providing analgesia with a reduced potential for abuse. Its unique property is a slow rate of entry into the central nervous system (CNS).

Commercial Sources and Availability

Oxicodegol trifluoroacetate is primarily available for research purposes through custom synthesis from specialized chemical suppliers.

Supplier	Product Name	CAS Number	Form	Availability
MedKoo	Oxycodone trifluoroacetate	1211231-85-4	Solid	Custom Synthesis (minimum 1 gram)

Signaling Pathway and Mechanism of Action

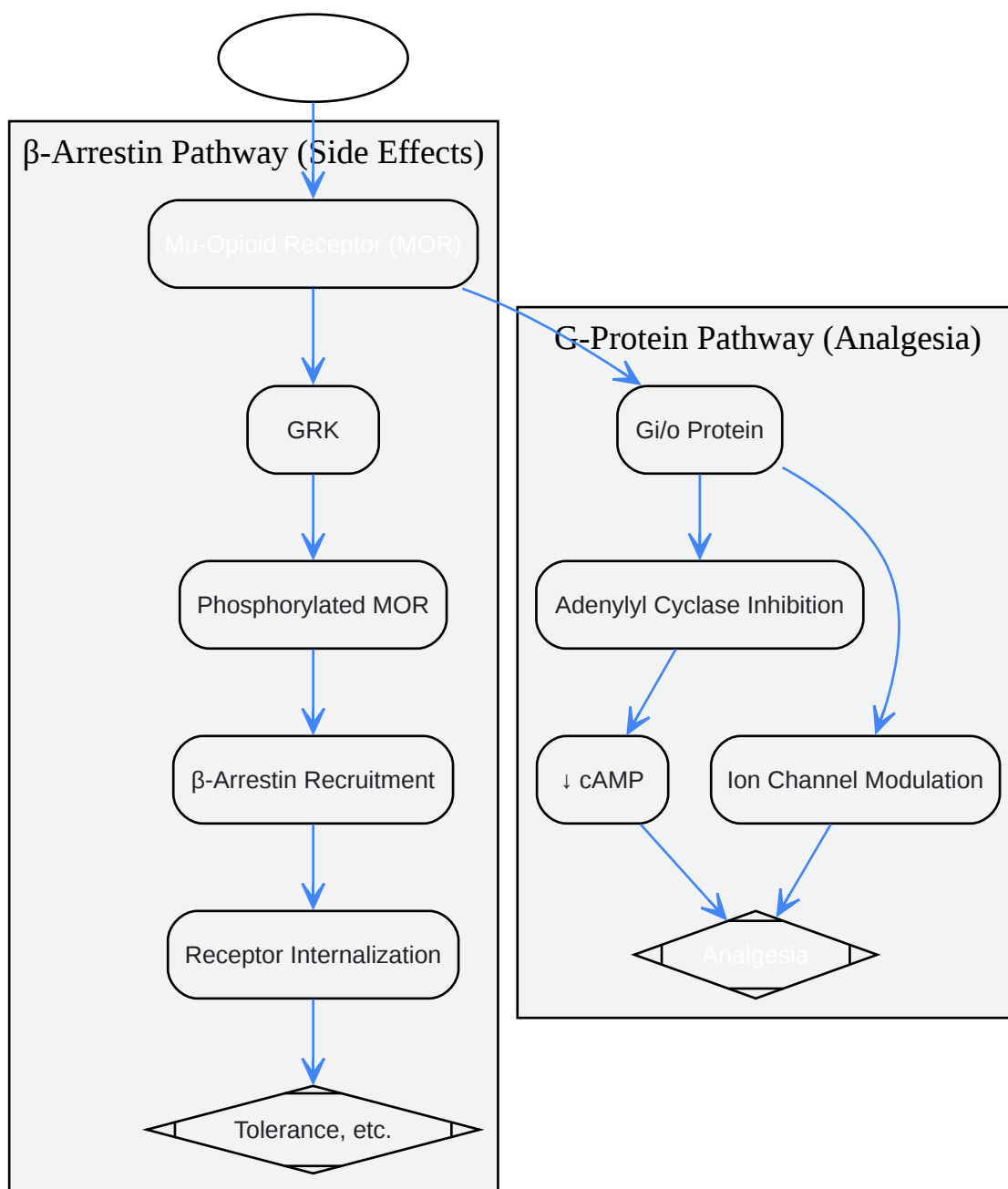
As a mu-opioid receptor agonist, Oxycodone activates the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR). The activation of MOR initiates two primary signaling cascades: the G-protein dependent pathway, which is associated with analgesia, and the β -arrestin mediated pathway, which has been linked to some of the adverse effects of opioids, such as respiratory depression and tolerance.

G-Protein Dependent Signaling:

- Upon agonist binding, the $G_{i/o}$ subunit of the G-protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
- The $G_{\beta\gamma}$ subunit can modulate various ion channels, leading to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). These actions hyperpolarize the neuron, reducing its excitability and inhibiting the release of neurotransmitters involved in pain signaling.

β -Arrestin Mediated Signaling:

- Prolonged or high-concentration agonist binding can lead to the phosphorylation of the MOR by G-protein coupled receptor kinases (GRKs).
- This phosphorylation promotes the recruitment of β -arrestin proteins, which can lead to receptor desensitization, internalization (endocytosis), and the initiation of a separate wave of signaling events independent of G-proteins.



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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com